1-(Tert-butoxycarbonyl)indoline-5-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)indoline-5-carboxylic acid, also known as 1-(tert-Butoxycarbonyl)indole or 1-Indolecarboxylic acid tert-butyl ester, is a chemical compound with the empirical formula C13H15NO2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by the demethylation of the resulting spirocyclic oxindole . Another method involves the reaction of 1,1-cyclopropane dicarboxylic acid monoethyl ester with DPPA and triethylamine in acetic acid at room temperature for 3 hours, followed by reflux for 3 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
. The molecular weight of the compound is 263.29 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and demethylation . The target compound can be obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 263.29 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Tert-butoxycarbonylation
1-(Tert-butoxycarbonyl)indoline-5-carboxylic acid has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective and yields high results under mild conditions (Saito, Ouchi, & Takahata, 2006).
Preparation of Indoles and Oxindoles
This compound is instrumental in preparing indoles and oxindoles from N-(tert-butoxycarbonyl)anilines. It has been found effective in producing intermediates that can be converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).
Synthesis of Substituted Indolines
1-(Tert-butoxycarbonyl)indoline is a key intermediate in the synthesis of 7-substituted indolines. It has been used to create various derivatives like 7-indolinecarboxaldehyde, showing the versatility of this compound in chemical synthesis (Iwao & Kuraishi, 2003).
Synthesis of Azabicyclo Hexane Derivatives
This acid also plays a role in synthesizing azabicyclo hexane derivatives. An example is its use in synthesizing (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlighting its importance in creating structurally complex molecules (Gan et al., 2013).
Role in Peptide Synthesis
It has been used in the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, which is significant in solid-phase synthesis of peptide alpha-carboxamides. This showcases its utility in peptide and protein research (Gaehde & Matsueda, 1981).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBVPXJSMQGQLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339007-88-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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